2,5-Difluoro-4-methoxybenzyl chloride
Description
Properties
Molecular Formula |
C8H7ClF2O |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
1-(chloromethyl)-2,5-difluoro-4-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3 |
InChI Key |
XJQXLBVVFKEFAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CCl)F |
Origin of Product |
United States |
Preparation Methods
Methylation of Hydroxyfluorobenzoic Acid Derivatives
One common route involves methylation of 2,5-difluoro-4-hydroxybenzoic acid or related hydroxyfluorobenzene intermediates using dimethyl carbonate or methylating agents in the presence of catalysts:
- Reaction Conditions : Heating at 100–200 °C, typically 120–180 °C for 6–8 hours.
- Catalysts : Organic tertiary amines (e.g., N,N-diisopropylethylamine) and acidic inorganic salts such as potassium dihydrogen phosphate.
- Solvents : Water, dimethyl carbonate, dimethyl sulfoxide, N,N-dimethylformamide, or toluene.
- Workup : Removal of solvent, alkaline hydrolysis (NaOH or KOH, 5–10 wt%, 25–45 °C, 1–4 hours), acidification to pH 0.5–3, extraction with ethyl acetate, drying to yield 2,5-difluoro-4-methoxybenzoic acid.
This step ensures selective methylation of the hydroxy group to form the methoxy substituent without affecting the fluorine atoms on the ring.
Conversion to Benzyl Chloride
The benzyl chloride functionality can be introduced by chloromethylation of the methoxy-substituted difluorobenzene or via reduction and subsequent chlorination of the corresponding benzyl alcohol or benzyl intermediate:
- Halogenation : Using halogenating agents such as thionyl chloride, phosphorus pentachloride, or chloromethylating agents under controlled temperature (30–110 °C, preferably 40–80 °C).
- Solvents : Organic solvents like ethyl acetate, dichloromethane, or toluene are used.
- Phosgene Use : For acyl chlorides, phosgene dissolved in organic solvents is dripped into the methoxy-substituted acid to form benzoyl chlorides, which can be further transformed to benzyl chlorides.
Alternative Halogenation of Difluorobenzyl Derivatives
Another synthetic approach involves direct halogenation of difluorobenzyl compounds:
- Starting Materials : m-Difluorobenzene or 2,5-difluorobenzyl derivatives.
- Halogenating Agents : Chlorine or other halogen sources in the presence of catalysts.
- Reaction Conditions : Reflux with paraformaldehyde and halogenating agents for 4–10 hours.
- Isolation : Extraction with dichloromethane and vacuum distillation to isolate 2,5-difluoro-4-methoxybenzyl chloride or related intermediates.
Data Table: Typical Reaction Parameters for Preparation
| Step | Reagents / Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Methylation | Dimethyl carbonate, DIPEA, KH2PO4 | Water, DMC, DMSO, DMF, toluene | 120–180 | 6–8 | Hydrolysis with NaOH post-reaction |
| Hydrolysis & Acidification | NaOH or KOH (5–10 wt%), HCl | Water | 25–45 | 1–4 | Adjust pH to 0.5–3 |
| Acyl Chlorination | Phosgene, ethyl acetate | Ethyl acetate, DCM, toluene | 40–80 | 2.5–7.5 | Phosgene 1–2.5 eq, reflux |
| Halogenation (benzyl) | Halogenating agent (e.g., Cl2), paraformaldehyde | Organic solvent (e.g., dichloromethane) | Reflux (80–110) | 4–10 | Catalyst present, vacuum distillation |
Research Findings and Optimization Notes
- The methylation step using dimethyl carbonate is favored for its green chemistry profile and efficiency.
- Acidic inorganic salts such as potassium dihydrogen phosphate improve methylation yields by acting as catalysts.
- Hydrolysis and acidification steps are critical to isolate high-purity methoxybenzoic acid intermediates.
- Acyl chlorination using phosgene in ethyl acetate under reflux conditions yields high purity benzoyl chlorides (>99% purity).
- Chloromethylation or halogenation of benzyl derivatives requires careful temperature and reagent control to avoid over-chlorination or side reactions.
- Yields for methylation step range from 78% to 88%, while acyl chlorination yields can exceed 95%.
- The purity of final benzyl chloride products is typically above 95%, suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2,5-difluoro-4-methoxytoluene.
Scientific Research Applications
1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,5-difluoro-4-methoxybenzene depends on its reactivity with other molecules. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The fluorine atoms and methoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,5-Difluoro-4-methoxybenzyl chloride with key analogs identified in the evidence:
Key Observations:
Substituent Position Effects: The 2,5-difluoro substitution in the target compound creates distinct electronic effects compared to 3,5-difluoro analogs. 2,6-Difluoro-4-methoxybenzoyl chloride (benzoyl chloride derivative) exhibits higher electrophilicity due to the electron-withdrawing carbonyl group, making it reactive in acylation reactions .
Functional Group Reactivity :
- Benzyl chloride derivatives (e.g., target compound) are more reactive toward nucleophilic substitution than benzyl bromides (e.g., 3,5-difluoro-4-methoxybenzyl bromide) due to the weaker C-Cl bond compared to C-Br. However, bromides may offer better leaving-group ability in specific conditions .
- Benzyl alcohol derivatives (e.g., 3,5-difluoro-4-methoxybenzyl alcohol) serve as precursors for further functionalization, such as oxidation to aldehydes or conversion to ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
